molecular formula C8H14N2O2S B2653741 CCG 203769

CCG 203769

Cat. No.: B2653741
M. Wt: 202.28 g/mol
InChI Key: WTFFYZGCISALRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of CCG 203769 involves the use of thiadiazolidinone derivatives. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is available in various quantities and concentrations for research purposes . Industrial production methods are not detailed, but the compound is typically prepared in specialized laboratories under controlled conditions to ensure high purity and consistency .

Chemical Reactions Analysis

CCG 203769 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include various buffers and solvents to maintain the stability and activity of the compound. The major products formed from these reactions are typically the inhibited or altered forms of the target proteins, such as RGS4 .

Biological Activity

CCG 203769 is a selective inhibitor of the Regulator of G-protein Signaling 4 (RGS4), a protein that plays a crucial role in modulating G-protein-coupled receptor (GPCR) signaling pathways. This compound has garnered attention due to its potential therapeutic applications, particularly in neurological disorders such as Parkinson's disease, and its selective inhibition profile.

This compound exhibits nanomolar potency against RGS4, with an IC50 value of approximately 17 nM . It demonstrates remarkable selectivity, being 8- to over 5000-fold more effective against RGS4 compared to other RGS proteins, such as RGS19 and RGS16, which have IC50 values of 140 nM and 6 µM , respectively . Notably, this compound does not inhibit the cysteine protease papain at concentrations up to 100 µM , further emphasizing its selectivity for RGS4 .

Effects on Cellular Signaling

This compound enhances Gαq-dependent cellular Ca2+^{2+} signaling in an RGS4-dependent manner. It also blocks the GTPase-accelerating protein (GAP) activity of RGS4, inhibiting GTP hydrolysis in Gαo and Gαi1 pathways . In experimental models, this compound has been shown to potentiate muscarinic bradycardia induced by Carbamoylcholine chloride in vivo, highlighting its functional relevance in modulating heart rate through RGS4 inhibition .

In Vivo Studies

In studies involving animal models, this compound demonstrated significant effects on motor function. For instance, it reversed raclopride-induced bradykinesia in rats, indicating its potential utility in treating Parkinson's disease symptoms. Doses ranging from 0.1 to 10 mg/kg effectively alleviated symptoms associated with dopamine receptor antagonism .

Summary of Key Findings

Property Value
IC50 for RGS417 nM
Selectivity for RGS48-5000 fold
IC50 for RGS19140 nM
IC50 for RGS166 µM
Effect on GAP activityInhibition with IC50 < 1 µM
In vivo efficacyReverses raclopride-induced effects

Study on Parkinson's Disease Models

In a controlled study assessing this compound's effects on Parkinson's disease models, researchers observed that administration of the compound significantly reversed motor deficits induced by D2 receptor antagonists. This was measured through various behavioral assays including hang time and paw drag tests in mice . The results suggest that this compound could serve as a potential therapeutic agent for alleviating motor symptoms associated with Parkinson's disease.

Impact on Airway Reactivity

Another study explored the effects of this compound on airway reactivity mediated by RGS4. The compound was tested for its ability to modulate bronchial tone in response to PGE2, demonstrating its potential role in respiratory conditions where GPCR signaling is altered .

Properties

IUPAC Name

4-butyl-2-ethyl-1,2,4-thiadiazolidine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2S/c1-3-5-6-9-7(11)10(4-2)13-8(9)12/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFFYZGCISALRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)N(SC1=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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